Desfuroyl Ceftiofur is a significant metabolite of the antibiotic Ceftiofur, widely used in veterinary medicine. It plays a crucial role in the treatment of bacterial infections in livestock due to its antibacterial properties. The compound is primarily recognized for its efficacy against various Gram-negative bacteria, making it an essential tool in veterinary pharmacology.
Desfuroyl Ceftiofur is derived from Ceftiofur through metabolic processes that occur after administration. Ceftiofur itself is a third-generation cephalosporin antibiotic, and upon administration, it undergoes hydrolysis and other transformations to yield Desfuroyl Ceftiofur as one of its primary metabolites. This transformation is particularly relevant in the context of pharmacokinetics and drug metabolism in animals.
Chemically, Desfuroyl Ceftiofur is classified as a thioester and belongs to the class of beta-lactam antibiotics. Its systematic name is S-acetamide, 1-(2-amino-4-thiazolyl)-3-(4-((5-(4-(acetylamino)-2-thiazolyl)-2-((4-methylthiazol-5-yl)methyl)thiazol-3-yl)methyl)-2-thiazolyl)thio)-2-hydroxypropyl) and it has the molecular formula .
The synthesis of Desfuroyl Ceftiofur typically involves the cleavage of Ceftiofur. This process can be achieved through various chemical reactions, including hydrolysis and reduction under controlled conditions.
Desfuroyl Ceftiofur has a complex molecular structure characterized by multiple functional groups, including thiazole rings and an acetamide group.
InChI=1S/C16H18N6O6S3/c1-28-21-9(7-4-31-16(18)19-7)12(24)20-10-13(25)22-11(15(26)27)6(3-30-14(10)22)2-29-5-8(17)23/h4,10,14H,2-3,5H2,1H3,(H2,17,23)(H2,18,19)(H,20,24)(H,26,27)/b21-9+/t10-,14-/m1/s1
CO/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CSCC(=O)N)C(=O)O
Desfuroyl Ceftiofur can participate in various chemical reactions:
Common reagents include:
The reactions are typically conducted under controlled pH and temperature conditions to maintain stability.
Desfuroyl Ceftiofur exerts its antibacterial effects primarily by inhibiting bacterial cell wall synthesis. This mechanism is critical for its effectiveness against susceptible bacterial strains.
Upon administration:
The disruption of bacterial cell wall synthesis leads to cell lysis and ultimately the death of susceptible bacteria.
Desfuroyl Ceftiofur is a white to off-white crystalline powder with good solubility in water.
Key chemical properties include:
Relevant data indicates that proper storage conditions are crucial for maintaining the compound's efficacy over time.
Desfuroyl Ceftiofur has several scientific uses:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2